(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative with significant implications in medicinal chemistry and pharmaceutical applications. This compound features a methoxycarbonyl group attached to the amino group of phenylacetic acid, enhancing its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 209.199 g/mol .
This compound is classified under amino acids and derivatives, specifically as a substituted phenylacetic acid. It is often studied for its potential therapeutic properties, including its role in drug development and as a biochemical probe in research settings. The compound is registered under various databases, including the European Chemicals Agency (ECHA) and PubChem, which provide detailed substance information .
The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid typically involves several key steps:
Detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be represented as follows:
The compound's three-dimensional structure allows for specific interactions with biological targets, influencing its pharmacological profile .
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid participates in various chemical reactions typical for amino acids:
These reactions are essential for modifying the compound's structure to enhance biological activity or solubility .
The mechanism of action for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid primarily revolves around its interactions with biological targets such as enzymes or receptors:
Research indicates that modifications on the amino or carboxylic groups can significantly alter its binding affinity and efficacy .
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems and during pharmaceutical formulation .
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has several applications in scientific research:
Enzymatic methods provide exceptional stereocontrol for synthesizing enantiomerically pure α-amino acids. While direct enzymatic routes to Moc-protected amino acids are less common, iron-catalyzed asymmetric transformations offer a biomimetic approach with industrial potential. A breakthrough methodology employs an iron-catalyzed 1,3-nitrogen migration to convert readily available azanyl esters (RCO₂NHBoc) into non-racemic α-amino acids. Under optimized conditions using a fluorinated chiral iron catalyst ((R,R)-FeBIPF₂) and 2,2,6,6-tetramethylpiperidine (TMP) as base, enantioselectivities up to 98% ee are achievable for phenylglycine derivatives [4].
Table 1: Catalyst Screening for 1,3-Nitrogen Rearrangement of Phenylacetic Acid Derivatives
Catalyst | X Substituent | Yield (%) | ee (%) |
---|---|---|---|
(R,R)-FeBIP | H | 98 | 90 |
(R,R)-FeBIP-tBu | tBu | 62 | 75 |
(R,R)-FeBIP-OMe | OMe | 59 | 83 |
(R,R)-FeBIP-NO₂ | NO₂ | 37 | 89 |
(R,R)-FeBIPF₂ | F | 85 | 92 |
(R,R)-FeBIP-CN | CN | 66 | 91 |
(R,R)-FeBIP-CF₃ | CF₃ | 71 | 77 |
Critical reaction parameters influencing enantioselectivity include:
This catalytic system demonstrates broad applicability to phenylacetic acid derivatives bearing diverse substituents (e.g., cyano, trifluoromethyl, halogens) on the phenyl ring, yielding protected phenylglycines with consistently high ee (88-96%) [4].
Conventional multi-step synthesis remains vital for large-scale production, requiring meticulous protecting group strategies. The methoxycarbonyl (Moc) group serves as a compact urethane-type protector for the α-amino group, offering advantages over bulkier alternatives like Fmoc (9-fluorenylmethoxycarbonyl) in specific synthetic contexts:
A representative multi-step approach involves:
Table 2: Common Protecting Groups for α-Amino Acid Synthesis
Protecting Group | Abbreviation | Cleavage Conditions | Steric Bulk | Common Use |
---|---|---|---|---|
Methoxycarbonyl | Moc | Strong nucleophiles (e.g., LiOH, NH₂NH₂) | Low | Specialized peptides, chiral synthons |
tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA) | Moderate | General peptide synthesis |
9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | High | Solid-phase peptide synthesis |
Benzyloxycarbonyl | Cbz/Z | Hydrogenolysis, strong acid | Moderate | Solution-phase synthesis |
Key challenges include minimizing racemization during Moc installation or removal and ensuring chemoselectivity when other functional groups (e.g., side-chain carboxy in aspartic/glutamic acid analogs) are present. Racemization is typically suppressed by maintaining low temperatures (0-5°C) during Moc protection and avoiding prolonged exposure to strong bases [5] [8].
Sustainable synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid focuses on minimizing environmental impact while maximizing efficiency and atom economy. Key advancements integrate:
Table 3: Green Chemistry Metrics for Solvent Systems in Catalytic Asymmetric Synthesis
Solvent System | Temperature (°C) | ee (%) | Reaction Time (h) | Process Mass Intensity (PMI) |
---|---|---|---|---|
1,2-Dichlorobenzene (DCB) | 0 | 92 | 16 | 85 |
CHCl₃ | 0 | <85 | 24 | 45 |
DCB/CHCl₃ (1:1) | -50 | 98 | 20 | 65 |
CPME/CHCl₃ (1:1) | -50 | 96 | 22 | 60 |
These green approaches collectively enhance the overall yield from traditional routes (often <50%) to >85% while reducing solvent consumption by 30-40% and catalyst waste by >90%, making the synthesis more industrially viable and environmentally responsible [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7